molecular formula C17H27NO5 B13678088 Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate

Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate

Cat. No.: B13678088
M. Wt: 325.4 g/mol
InChI Key: KSNOEDXEPSSKSJ-UHFFFAOYSA-N
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Description

Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique structural features, which combine the flexibility of aliphatic compounds with a limited number of degrees of freedom. The spirocyclic scaffold is of significant interest in medicinal chemistry due to its potential biological activities and drug-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. This reaction involves the use of but-3-en-1-ol in methanesulfonic acid (MeSO₃H) to afford the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to streamline the synthesis process. these methods can be complex and expensive to reproduce .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C17H27NO5/c1-16(2,3)23-15(20)18-8-6-17(7-9-18)12-13(5-10-22-17)11-14(19)21-4/h11H,5-10,12H2,1-4H3

InChI Key

KSNOEDXEPSSKSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)CCO2

Origin of Product

United States

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